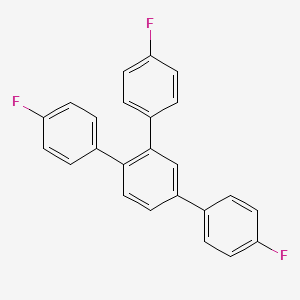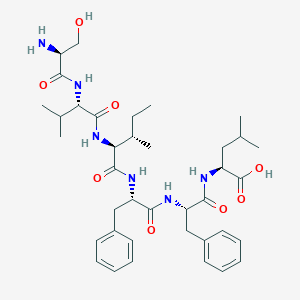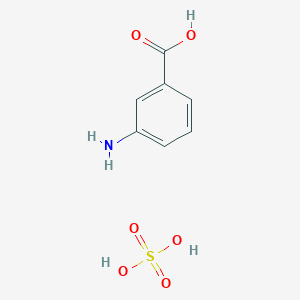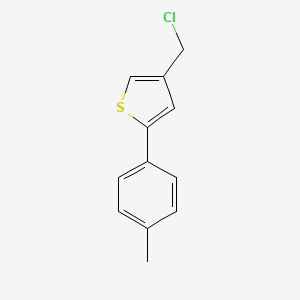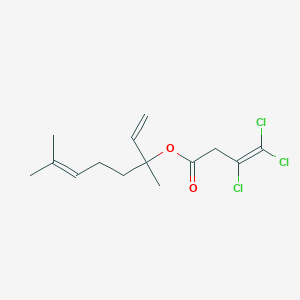
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is a chemical compound that belongs to the class of monoterpenoids. It is an ester derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of linalool with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant scent.
Wirkmechanismus
The mechanism of action of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane of microorganisms, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-dimethylocta-1,6-dien-3-yl acetate: An ester of linalool with acetic acid, commonly found in essential oils.
3,7-dimethylocta-1,6-dien-3-yl propionate: An ester of linalool with propionic acid, used in fragrances and flavors.
Uniqueness
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobut-3-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other linalool esters and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
648917-94-6 |
|---|---|
Molekularformel |
C14H19Cl3O2 |
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C14H19Cl3O2/c1-5-14(4,8-6-7-10(2)3)19-12(18)9-11(15)13(16)17/h5,7H,1,6,8-9H2,2-4H3 |
InChI-Schlüssel |
LUOJOARZKSUBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC(=C(Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)


![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
